5-Phospho-D-arabinohydroxamic acid is a biochemical compound that has garnered attention due to its role as a potent inhibitor of specific enzymes, particularly 6-phosphate-D-glucose isomerases. This compound is classified as a transition state analogue, which mimics the structure of the transition state of an enzyme-catalyzed reaction, thereby inhibiting the enzyme's activity.
The compound can be derived from D-glucose-6-phosphate through synthetic methods that involve careful manipulation of chemical groups. Its synthesis has been documented in various scientific studies, emphasizing its potential applications in biochemical research and drug development.
The synthesis of 5-phospho-D-arabinohydroxamic acid typically involves a two-step process starting from D-glucose-6-phosphate. The first step involves the formation of an intermediate compound that is then converted into 5-phospho-D-arabinohydroxamic acid.
The molecular structure of 5-phospho-D-arabinohydroxamic acid features a hydroxamic acid functional group attached to a phosphorylated sugar backbone. The stereochemistry is crucial for its biological activity.
5-Phospho-D-arabinohydroxamic acid participates in various biochemical reactions, primarily as an inhibitor for enzymes involved in carbohydrate metabolism.
The mechanism by which 5-phospho-D-arabinohydroxamic acid exerts its inhibitory effects involves binding to the active site of target enzymes, thereby preventing substrate conversion.
5-Phospho-D-arabinohydroxamic acid has significant applications in biochemical research:
The rational design of transition state analogs (TSAs) represents a cornerstone in enzyme inhibitor development. Early synthetic efforts focused on mimicking the high-energy intermediate structures of enzymatic reactions, particularly those involving isomerization and phosphoryl transfer. The conceptual foundation for 5-phospho-D-arabinohydroxamic acid (5PAH) emerged from studies on Candida albicans phosphomannose isomerase (PMI), where researchers sought to replicate the putative cis-enediol intermediate in the isomerization of D-fructose-6-phosphate to D-mannose-6-phosphate. Initial TSA designs incorporated phosphate groups to emulate the substrate’s anionic character, but breakthroughs occurred with the strategic replacement of carboxylic acids with hydroxamic acid functionalities. This shift yielded nanomolar-affinity inhibitors like 5PAH, first synthesized in 1996 via multistep solution-phase chemistry. The compound’s efficacy stemmed from its dual functionality: the hydroxamate moiety chelated the active-site zinc ion in PMI, while the phosphoarabinose backbone mirrored the carbohydrate substrate’s geometry [1] [2]. Subsequent decades witnessed iterative refinements, including stereocontrolled methodologies and computational validation using polarizable molecular mechanics, which confirmed 5PAH’s superior binding over carboxylate analogs (e.g., 5-phospho-D-arabinonate) [1].
The tetrahedral C4 stereocenters and hydroxamic acid group in 5PAH necessitate precise stereocontrol. Key synthetic strategies include:
Table 1: Stereoselective Approaches for 5PAH Synthesis
| Method | Chiral Control Element | Key Step | Overall Yield |
|---|---|---|---|
| Chiral Pool (D-arabinose) | Substrate inherent | Phosphorylation via phosphoramidite | 18–22% |
| Pudovik Reaction | (S)-α-Methylbenzylamine | Diethyl phosphite addition to imine | 30–35% |
| Hydrophosphonylation | TADDOL-phosphite | Asymmetric P–C bond formation | 40–45% |
Phosphorylation Tactics:
Hydroxamic Acid Installation:
Table 2: Phosphorylation and Hydroxamic Acid Incorporation Efficiency
| Strategy | Conditions | Yield | Purity |
|---|---|---|---|
| Phosphoramidite (pre-hydroxamate) | Dibenzyl N,N-diethylphosphoramidite, DCM | 92% | >95% |
| O-Tritylhydroxylamine coupling | EDC, HOAt, DMF | 85% | 90% |
| Direct amination-oxidation | NH₂OH·HCl, pH 10; then MnO₂, CHCl₃ | 75% | 88% |
Solution-Phase Synthesis:
Solid-Phase Synthesis (SPS):
Table 3: Solid-Phase vs. Solution-Phase Synthesis of 5PAH
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Typical Scale | Multi-gram (industrial) | Milligram (research) |
| Purification | Column chromatography, crystallization | Resin washing, HPLC |
| Stereocontrol | Chiral pool/auxiliaries | Chiral building blocks |
| Sequence Length | Optimal for small molecules | Limited by resin loading |
| Purity (Crude) | 70–85% | 60–75% |
| Automation Potential | Low | High |
A case study in urukthapelstatin A synthesis demonstrated SPS’s superiority for complex heterocycles: solution-phase macrocyclization failed due to rigidity (<5% yield), while SPS afforded linear precursors that cyclized efficiently (36% yield) before oxazole formation [8]. For 5PAH, SPS offers rapid analog generation (e.g., phosphonate or thiazole variants) but remains constrained by phosphate group reactivity on resin. Hybrid approaches, where phosphoarabinose is synthesized in solution and coupled to solid-supported peptides, merge scalability with SPS versatility [3] [10].
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 18455-58-8
CAS No.: 73575-12-9